Phenanthrene, 9-propyl-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic compounds characterized by the presence of two or more fused aromatic rings. nih.gov This family of molecules, which includes phenanthrene (B1679779), is of great interest to a wide range of scientific disciplines, from environmental science to medicinal chemistry. usu.eduscispace.com PAHs are formed through the incomplete combustion of organic materials and are found in substances like coal tar. usu.eduwikipedia.org

The study of PAHs extends to their substituted derivatives, where one or more hydrogen atoms on the aromatic rings are replaced by other functional groups. mdpi.com These substituted PAHs, including alkylated, oxygenated, and nitrated forms, are often more abundant in the environment than their parent compounds. nih.govrsc.org Research indicates that the addition of substituent groups can significantly alter the chemical and physical properties of the parent PAH, including their toxicity and environmental fate. nih.govmdpi.com For instance, some substituted PAHs are more toxic than their parent compounds. nih.gov The specific nature and position of the substituent group can influence the molecule's reactivity and biological activity. arxiv.org This has led to extensive research into understanding the structural drivers of their activity and modes of action. nih.gov

Significance of Phenanthrene, 9-propyl- in Contemporary Chemical Science

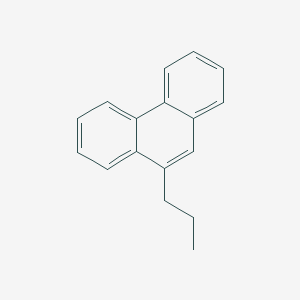

Phenanthrene, 9-propyl-, a derivative of the PAH phenanthrene, is a subject of interest in contemporary chemical science. Its structure consists of a phenanthrene core with a propyl group attached at the 9-position. nist.gov This substitution imparts specific properties to the molecule, influencing its behavior and potential applications.

Fundamental Research Questions and Objectives Pertaining to Phenanthrene, 9-propyl-

Research on Phenanthrene, 9-propyl- is driven by several fundamental questions and objectives:

Synthesis and Characterization: A primary objective is the development of efficient synthetic routes to produce Phenanthrene, 9-propyl- and its analogs. Classical methods like the Bardhan–Sengupta synthesis are often employed for creating the phenanthrene backbone. wikipedia.orgresearchgate.net Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry is essential to confirm the structure and purity of the synthesized compound. usu.edu

Physicochemical Properties: A key research goal is to determine the fundamental physicochemical properties of Phenanthrene, 9-propyl-. This includes its molecular weight, melting point, boiling point, and solubility in various solvents. acs.org These properties are critical for predicting its environmental transport and fate.

Structure-Activity Relationships: A central question is how the propyl substituent at the 9-position influences the molecule's chemical reactivity and biological activity compared to the parent phenanthrene and other substituted derivatives. nih.gov This involves studying its reactions, such as oxidation and reduction, which typically occur at the 9 and 10 positions of the phenanthrene ring system. wikipedia.orgvpscience.org

Analytical Method Development: Researchers aim to develop and validate sensitive and specific analytical methods for the detection and quantification of Phenanthrene, 9-propyl- in various matrices, such as environmental samples or biological fluids. dtic.milnih.gov This is crucial for exposure assessment and molecular epidemiology studies. nih.gov

Potential Applications: An overarching objective is to explore the potential applications of Phenanthrene, 9-propyl- and its derivatives. Based on the known pharmacological activities of other phenanthrene compounds, research may investigate its potential as a lead compound for the development of new therapeutic agents. scispace.comresearchgate.net

Chemical and Physical Properties of Phenanthrene, 9-propyl-

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆ | nist.gov |

| Molecular Weight | 220.3089 g/mol | nist.gov |

| CAS Registry Number | 17024-03-2 | nist.gov |

| Appearance | Not specified, but phenanthrene is a colorless solid | wikipedia.org |

| Melting Point | 59 °C | acs.org |

| Boiling Point | 389.1±15.0 °C at 760 mmHg | |

| Solubility | Nearly insoluble in water; soluble in low-polarity organic solvents | wikipedia.org |

| LogP (Octanol-water partition coefficient) | 4.97 (calculated) |

Structure

3D Structure

Properties

IUPAC Name |

9-propylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWHTUVAMGYSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168821 | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17024-03-2 | |

| Record name | 9-Propyl-phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PROPYL-PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3X295MYZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization of Phenanthrene, 9 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including Phenanthrene (B1679779), 9-propyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the placement and connectivity of hydrogen atoms within a molecule. For Phenanthrene, 9-propyl-, the ¹H NMR spectrum provides characteristic signals that confirm the presence and position of the propyl group. The protons on the propyl chain exhibit distinct chemical shifts and coupling patterns. Typically, the methyl (CH₃) protons appear as a triplet, the methylene (B1212753) (CH₂) group adjacent to the methyl group as a sextet, and the methylene group attached to the phenanthrene ring as a triplet.

The aromatic protons of the phenanthrene core also show a complex pattern of signals in the downfield region of the spectrum. libretexts.org The deshielding effect of the aromatic system causes these protons to resonate at higher chemical shifts. libretexts.org Specifically, the protons in close proximity to the propyl group, such as H-8 and H-10, experience a shift in their resonance frequencies, which serves as a diagnostic indicator for the 9-position substitution. The integration of these signals confirms the ratio of protons in different environments, further validating the structure.

Advanced ¹H NMR techniques, such as Correlation Spectroscopy (COSY), can be employed to establish the connectivity between adjacent protons, providing unambiguous assignments of the proton signals. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. weebly.com In the ¹³C NMR spectrum of Phenanthrene, 9-propyl-, each unique carbon atom gives rise to a distinct signal. weebly.com The number of signals in the spectrum immediately reveals the number of chemically non-equivalent carbon atoms.

The carbons of the propyl group appear in the upfield region of the spectrum, with the methyl carbon being the most shielded. The fourteen aromatic carbons of the phenanthrene nucleus resonate at lower fields due to the deshielding effect of the aromatic ring currents. weebly.com The carbon atom at the point of substitution (C-9) shows a characteristic downfield shift compared to the unsubstituted phenanthrene, a direct consequence of the alkyl substituent.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools that correlate the ¹H and ¹³C signals, allowing for the complete and unambiguous assignment of all proton and carbon resonances. rsc.org These experiments reveal direct one-bond (HSQC) and long-range two- to three-bond (HMBC) correlations between protons and carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for Phenanthrene, 9-propyl- This table is based on predictive models and typical chemical shift ranges.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-9 | ~135 |

| Propyl-CH₂ (alpha) | ~38 |

| Propyl-CH₂ (beta) | ~25 |

| Propyl-CH₃ (gamma) | ~14 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. measurlabs.com It is a widely used method for the analysis of volatile and semi-volatile organic compounds like Phenanthrene, 9-propyl-. filab.fr

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. The molecules are then ionized, most commonly by electron ionization (EI), which causes them to fragment in a reproducible manner.

The resulting mass spectrum for Phenanthrene, 9-propyl- will show a molecular ion peak (M⁺) corresponding to its molecular weight (220.31 g/mol ). The fragmentation pattern provides a unique fingerprint of the molecule. Common fragmentation pathways for alkyl-substituted PAHs involve the loss of alkyl fragments. For Phenanthrene, 9-propyl-, characteristic fragments would include the loss of an ethyl radical (M-29) to form a stable benzylic-type cation, and the loss of a propyl radical (M-43). These fragmentation patterns are crucial for the definitive identification of the compound, especially in complex environmental samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an indispensable tool for analyzing compounds in complex matrices where high sensitivity and selectivity are required. measurlabs.comnebiolab.com While GC-MS is effective for many PAHs, LC-MS is better suited for less volatile or thermally labile compounds. nemc.ussciex.com

In LC-MS, the sample is first separated by high-performance liquid chromatography. nebiolab.com The eluent from the LC column is then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often the preferred ionization techniques for PAHs in LC-MS as they are efficient at ionizing non-polar compounds. sciex.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the molecular ion of Phenanthrene, 9-propyl- is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate fragment ions, and then these fragments are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for the quantification of Phenanthrene, 9-propyl- even at trace levels in complex samples like crude oil or environmental extracts. auburn.edu

High-Performance Liquid Chromatography (HPLC) and Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify components in a mixture. elementlabsolutions.com It is particularly useful for the analysis of PAHs, including Phenanthrene, 9-propyl-. nih.gov

The separation in HPLC is achieved by passing the sample mixture through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For PAHs, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov

Following separation, the detection of Phenanthrene, 9-propyl- can be accomplished using several modalities:

UV-Vis Detection: PAHs exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum due to their conjugated π-electron systems. A diode-array detector (DAD) can record the entire UV-Vis spectrum of the eluting compound, providing both quantitative information (from the absorbance intensity) and qualitative information (from the spectral shape) that aids in identification. nih.gov

Fluorescence Detection: Many PAHs are naturally fluorescent, and fluorescence detectors offer very high sensitivity and selectivity. The excitation and emission wavelengths can be optimized for the specific PAH of interest, minimizing interference from other compounds in the sample.

Mass Spectrometry (as in LC-MS): As discussed previously, coupling HPLC with a mass spectrometer provides the highest level of confidence in both identification and quantification. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Phenanthrene, 9-propyl- |

| Acetonitrile |

| Methanol |

Fluorescence Detection (FLD) in Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a powerful and highly sensitive technique for the determination of PAHs, including Phenanthrene, 9-propyl-. fda.gov PAHs are naturally fluorescent compounds, making FLD an ideal detection method that offers high selectivity and low detection limits. thermofisher.com The principle relies on exciting the analyte at a specific wavelength and measuring the light emitted at a longer wavelength. thermofisher.com

In the chromatographic separation of PAHs, a polymeric C18 stationary phase is often employed with a gradient elution of acetonitrile and water to resolve the analytes. fda.gov For general screening of multiple PAHs, a common excitation wavelength is 260 nm. fda.gov Detection is then performed at multiple emission wavelengths to capture the fluorescence of different classes of PAHs. Alkylated homologs, such as 9-propylphenanthrene, are generally detected at the same emission wavelength as their parent compound, phenanthrene. fda.gov For phenanthrene and its derivatives, an excitation wavelength of 275 nm and an emission wavelength of 375 nm can be utilized for enhanced selectivity. nih.gov The high sensitivity of FLD allows for the detection of these compounds at trace levels, often in the nanogram per milliliter (ng/mL) range.

Table 1: HPLC-FLD Parameters for PAH Analysis

| Parameter | Value/Description | Source(s) |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | fda.gov |

| Detector | Fluorescence Detector (FLD) | fda.gov |

| Column | Polymeric C18, e.g., Zorbax Eclipse PAH | fda.gov |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) | fda.govnih.gov |

| General Excitation (λex) | 260 nm | fda.gov |

| Phenanthrene-specific λex | 275 nm | nih.gov |

| Phenanthrene-specific λem | 375 nm | nih.gov |

| Multi-wavelength λem | 352 nm, 420 nm, 460 nm | fda.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy Integration in HPLC

The integration of a UV-Vis detector, particularly a Diode Array Detector (DAD), with an HPLC system provides valuable information for the identification and quantification of Phenanthrene, 9-propyl-. nih.govresearchgate.net While not as sensitive as fluorescence detection for PAHs, UV-Vis spectroscopy is a robust and versatile technique. ijrpr.com A DAD acquires the full UV-Vis spectrum of the analyte as it elutes from the HPLC column, which can serve as a confirmatory tool. nih.gov

The UV absorption spectrum is a characteristic property of a molecule and can be compared against spectral libraries for identification. nih.gov For phenanthrene and its derivatives, the UV spectrum is typically recorded online at a wavelength of 254 nm. nih.gov The complete spectrum can help distinguish between different PAH isomers that may have similar retention times. The combination of retention time data from the chromatogram and the corresponding UV spectrum significantly increases the confidence in compound identification. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While not typically used for quantitative analysis in complex mixtures, it is invaluable for structural elucidation of isolated compounds. An FTIR spectrum of Phenanthrene, 9-propyl- would reveal characteristic absorption bands corresponding to its specific chemical structure.

The spectrum is generally divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹). For Phenanthrene, 9-propyl-, the key expected absorption bands would include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the propyl group, these bands would appear just below 3000 cm⁻¹, specifically in the 2960-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups. researchgate.net

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the phenanthrene ring system.

Aliphatic C-H Bending: Vibrations from the propyl group would be visible around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands for Phenanthrene, 9-propyl-

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Region | Source(s) |

| > 3000 | Aromatic C-H Stretch | Functional Group | researchgate.net |

| 2960 - 2850 | Aliphatic C-H Stretch (propyl) | Functional Group | researchgate.net |

| 1600 - 1450 | Aromatic C=C Stretch (ring) | Fingerprint | |

| ~1465 & ~1375 | Aliphatic C-H Bend (propyl) | Fingerprint |

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The accurate analysis of Phenanthrene, 9-propyl- in complex samples, such as environmental matrices or petroleum products, necessitates an efficient sample preparation and extraction step to isolate it from interfering substances. nih.govepa.gov

One widely used method for seafood and other food matrices is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. fda.gov This approach involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step using salts. The resulting extract is often clean enough for direct injection into an HPLC-FLD system without further cleanup. fda.gov

For more complex matrices like petroleum residues, a multi-step procedure may be required. nih.govresearchgate.netSize Exclusion Chromatography (SEC) can be used as a primary cleanup step to separate the smaller PAH molecules from the large hydrocarbon matrix. nih.gov This is often followed by Solid-Phase Extraction (SPE) using adsorbents like silica (B1680970) gel or alumina. nih.govresearchgate.net In SPE, a sample is passed through a cartridge containing the solid sorbent. Interfering compounds are retained while the analytes of interest are eluted with an appropriate solvent mixture, such as n-hexane and dichloromethane. researchgate.net The choice of extraction technique depends on the matrix complexity and the required detection limits. nih.govepa.gov

Reaction Mechanisms and Chemical Transformations of Phenanthrene, 9 Propyl

Oxidative Transformations and Pathways

Oxidation of 9-propylphenanthrene primarily targets the electron-rich 9,10-bond of the phenanthrene (B1679779) nucleus, a characteristic reactivity pattern for this class of polycyclic aromatic hydrocarbons (PAHs). chemicalbook.comchemdad.com Both biological and chemical processes can initiate these transformations, leading to a variety of oxygenated products.

The oxidation of phenanthrene derivatives can proceed through various biological and abiotic pathways. In biological systems, enzymatic processes are paramount. Studies on the degradation of phenanthrene by fungi like Pleurotus ostreatus and bacteria such as Arthrobacter phenanthrenivorans reveal that the initial attack involves ring hydroxylation. nih.gov Specifically, cytochrome P-450 monooxygenases catalyze the epoxidation of the C9-C10 double bond to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a trans-9,10-dihydrodiol. nih.gov The presence of the C9-propyl group may introduce steric hindrance, potentially slowing the rate of enzymatic degradation compared to the unsubstituted parent compound.

Non-enzymatic oxidation can also occur, particularly in environmental settings. Abiotic degradation can be initiated by reactive oxygen species (ROS) like hydroxyl radicals (•OH), which can lead to ring-opening reactions, although the aromatic stability of phenanthrene makes it generally resistant to photolysis and direct oxidation. nih.gov Another documented non-enzymatic pathway is aqueous chlorination. The reaction of phenanthrene with chlorine at a pH below 4 has been shown to yield phenanthrene-9,10-dione, among other products. chemdad.com

The primary mechanisms of oxidation are summarized below:

Enzymatic Oxidation: Primarily mediated by cytochrome P-450 enzymes, leading to the formation of epoxides and dihydrodiols. nih.gov

Non-Enzymatic Oxidation: Involves reaction with ROS or chemical oxidants like chlorine. chemdad.com

A major pathway in the oxidation of phenanthrene and its derivatives is the formation of quinones. nih.gov Oxidation of the phenanthrene core typically occurs at the electron-rich 9- and 10-positions, yielding 9,10-phenanthrenequinone (also known as phenanthrenequinone). chemicalbook.comchemdad.com This conversion can be achieved through various oxidative processes.

In atmospheric chemistry, gas-phase reactions of phenanthrene with common oxidants lead to the formation of 9,10-phenanthrenequinone. researchgate.net The efficiency of this conversion varies depending on the oxidant. The reaction with nitrate (B79036) radicals (NO₃•) is particularly efficient. researchgate.net The formation of quinones is significant as they are a class of compounds with recognized toxicological properties, capable of redox cycling and generating oxidative stress. nih.govnih.gov

The table below presents the measured formation yields of 9,10-phenanthrenequinone from the gas-phase oxidation of phenanthrene, which serves as a model for the reactivity of 9-propylphenanthrene.

| Oxidant | Formation Yield of 9,10-Phenanthrenequinone (%) | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | ~3 | researchgate.net |

| Nitrate Radical (NO₃•) | 33 ± 9 | researchgate.net |

| Ozone (O₃) | ~2 | researchgate.net |

The subsequent reactions of these quinone derivatives can lead to further degradation and the formation of more complex products, including dicarboxylic acids like diphenic acid upon ring cleavage. chemicalbook.com

Enzymatic and Non-Enzymatic Oxidation Processes

Reductive Transformations

Reduction of the phenanthrene nucleus, particularly at the reactive 9,10-positions, is a key transformation that alters its planarity and electronic properties.

Catalytic hydrogenation is a standard method for the reduction of aromatic systems. stanford.edutcichemicals.com For phenanthrene and its derivatives, this reaction typically occurs across the C9-C10 double bond, which is the most reactive site for addition reactions. chemicalbook.comchemdad.com The process involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel. stanford.edu

The primary product of this reaction is 9,10-dihydro-9-propylphenanthrene. This transformation is significant as it saturates a portion of the aromatic system, converting the planar, rigid phenanthrene core into a more flexible, non-planar structure. Under more forcing conditions, such as higher temperatures and pressures, further hydrogenation of the other rings can occur to yield perhydrophenanthrene derivatives. chemicalbook.comchemdad.com

| Reaction | Reactants | Key Product | Significance |

|---|---|---|---|

| Catalytic Hydrogenation | 9-Propylphenanthrene, H₂, Metal Catalyst (e.g., Pd/C) | 9,10-Dihydro-9-propylphenanthrene | Saturates the reactive 9,10-bond, altering molecular geometry. chemicalbook.comtcichemicals.com |

Electrophilic Aromatic Substitution Reactions

The phenanthrene ring system can undergo electrophilic aromatic substitution, although it is less reactive than benzene (B151609). The positions of substitution are influenced by both the inherent reactivity of the phenanthrene nucleus and the directing effects of the substituent.

Halogenation is a classic electrophilic aromatic substitution reaction. mt.com For phenanthrene, substitution occurs preferentially at the 9- and 10-positions. chemicalbook.comchemdad.com In the case of 9-propylphenanthrene, the C9 position is already occupied. The propyl group is an ortho-, para-directing activator; however, its influence is superimposed on the intrinsic reactivity of the phenanthrene system. Furthermore, the steric bulk of the propyl group at the C9 position significantly hinders electrophilic attack at the adjacent C10 position.

Therefore, electrophilic bromination of 9-propylphenanthrene is expected to be regiochemically complex. While the C10 position is electronically activated, it is sterically hindered. Other positions on the outer rings (1, 3, 6, 8) are potential sites for substitution. The precise outcome would depend heavily on the reaction conditions, such as the nature of the brominating agent and the solvent used, which can be fine-tuned to achieve regioselectivity. nih.govorganic-chemistry.org For example, the use of N-bromosuccinimide (NBS) in different solvents can favor different isomers. wku.edu Given the combined steric and electronic effects, bromination might be directed away from the C10 position towards the less hindered positions on the other rings.

| Factor | Influence on Halogenation of 9-Propylphenanthrene |

|---|---|

| Electronic Effect (Phenanthrene Core) | Positions 9 and 10 are the most electronically activated for electrophilic attack. chemicalbook.comchemdad.com |

| Electronic Effect (Propyl Group) | Weakly activating and ortho-, para-directing. Activates positions 10 (ortho) and 1, 3, 6, 8 (para-like). |

| Steric Hindrance (Propyl Group) | Significantly hinders electrophilic attack at the adjacent C10 position. |

| Predicted Regiochemical Outcome | Attack is disfavored at C10 due to steric hindrance; substitution is more likely at other activated and accessible positions on the terminal rings. |

Mechanistic Insights into Substitution vs. Addition Reactivity

The reactivity of phenanthrene, and by extension its 9-propyl derivative, is centered on the 9- and 10-positions. These positions are the most reactive sites for both substitution and addition reactions. wikipedia.org

Electrophilic Substitution: Electrophilic substitution reactions on phenanthrene preferentially occur at the 9-position. numberanalytics.com This is due to the electronic structure of the phenanthrene core. The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. numberanalytics.com Subsequent loss of a proton restores aromaticity, yielding the substituted product. numberanalytics.com For Phenanthrene, 9-propyl-, direct electrophilic attack at other positions would be less favored. However, Friedel-Crafts acylation followed by reduction is a preferred method for introducing alkyl groups at the 9-position, suggesting that direct alkylation can be challenging due to steric hindrance.

Factors influencing the outcome include:

Electronic Effects: The propyl group at the 9-position is an electron-donating group (EDG), which can influence the reactivity of the phenanthrene ring system. wordpress.com

Steric Effects: The bulk of the propyl group can sterically hinder attack at adjacent positions. numberanalytics.com

Addition Reactions: Addition reactions, such as catalytic hydrogenation, also target the 9,10-bond. Reduction of phenanthrene with hydrogen gas over a Raney nickel catalyst yields 9,10-dihydrophenanthrene. numberanalytics.com This reactivity is attributed to the fact that the central ring has more double bond character than the outer two rings, making the 9,10-bond behave somewhat like an isolated double bond.

The competition between substitution and addition is a central theme in phenanthrene chemistry. While electrophilic attack leads to substitution to preserve the aromatic system, other reagents can favor addition across the 9,10-bond.

Photochemical Reactions and Photo-Oxidation Processes

Photoinduced Radical Generation and Cyclization

Photochemical reactions can induce the formation of radical intermediates from phenanthrene derivatives. acs.org Upon absorption of light, phenanthrene can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. acs.org This excited state is a key intermediate in many photochemical processes.

For instance, photoinduced electron transfer (PET) from a carboxylate to the radical cation of phenanthrene can lead to decarboxylation and the generation of an alkyl radical. acs.org These radicals can then undergo further reactions, including cyclization. While specific studies on Phenanthrene, 9-propyl- are not detailed, the general mechanism involves the generation of a radical which can then participate in intramolecular reactions. acs.orgresearchgate.net

A well-known photochemical reaction is the Mallory reaction, where stilbenes undergo photochemical cyclization to form phenanthrenes. wikipedia.orgnih.gov This process involves the photoisomerization of a trans-stilbene (B89595) to a cis-stilbene, which then cyclizes to a dihydrophenanthrene intermediate that is subsequently oxidized to phenanthrene. nih.gov

Photoredox Catalysis in Phenanthrene Chemistry

Phenanthrene derivatives, particularly 9,10-phenanthrenedione (also known as phenanthrenequinone), can act as visible-light photoredox catalysts. mdpi.compreprints.org In these reactions, the phenanthrene derivative absorbs visible light and becomes excited. mdpi.com The excited state can then participate in single-electron transfer (SET) processes, either oxidizing or reducing a substrate to generate a radical intermediate, which then undergoes further chemical transformation. mdpi.com

For example, 9,10-phenanthrenedione has been used as an inexpensive organophotocatalyst in the functionalization of other organic molecules. mdpi.com The mechanism involves the excited state of the dione (B5365651) accepting an electron to form a radical anion, which is then regenerated by an oxidant like molecular oxygen, completing the catalytic cycle. mdpi.com Nickel-catalyzed photoredox reactions have also been used for the cross-coupling of 9-bromophenanthrene (B47481) to form esters, demonstrating the utility of these methods in functionalizing the phenanthrene core. chinesechemsoc.org

Formation of Photolytic Degradation Products

The photolysis of phenanthrene, particularly when adsorbed on surfaces like silica (B1680970) gel, leads to a variety of oxidation products. acs.org The reaction is believed to proceed through the initial addition of singlet molecular oxygen, which is generated by the quenching of the triplet excited state of phenanthrene. acs.org

While specific studies on the photolytic degradation of Phenanthrene, 9-propyl- are scarce, studies on the parent compound have identified numerous products.

Table 1: Photolytic Degradation Products of Phenanthrene

| Product Name | Chemical Formula |

|---|---|

| 9,10-Phenanthrenequinone | C₁₄H₈O₂ |

| 2,2'-Biformylbiphenyl | C₁₄H₁₀O₂ |

| cis-9,10-Dihydrodihydroxyphenanthrene | C₁₄H₁₂O₂ |

| Benzocoumarin | C₁₃H₈O₂ |

| 2,2'-Biphenyldicarboxylic acid | C₁₄H₁₀O₄ |

| 2-Formyl-2'-biphenylcarboxylic acid | C₁₄H₁₀O₃ |

| 2-Formylbiphenyl | C₁₃H₁₀O |

| 1,2-Naphthalenedicarboxylic acid | C₁₂H₈O₄ |

Source: Adapted from studies on phenanthrene photolysis. acs.org

The degradation of phenanthrene by microorganisms can also yield various metabolites, including 9,10-phenanthrenequinone and 2,2'-diphenic acid. nih.gov

Electrochemical Reactions and Mechanisms

Cyclic Voltammetry and Impedance Spectroscopy Studies

Electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for investigating the redox behavior of molecules like phenanthrene and its derivatives. beilstein-journals.orgacs.org

Cyclic Voltammetry (CV): CV studies on polycyclic aromatic hydrocarbons (PAHs) reveal information about their oxidation and reduction potentials. beilstein-journals.org For phenanthrols (hydroxyphenanthrenes), irreversible oxidation processes are typically observed. beilstein-journals.org The oxidation of phenanthrene itself can lead to the formation of a radical cation, which can then undergo further reactions, such as dimerization. acs.org While specific CV data for Phenanthrene, 9-propyl- is not readily available, studies on related compounds show that the position of substituents can influence the oxidation potential. beilstein-journals.org The introduction of an electron-donating propyl group at the 9-position would be expected to lower the oxidation potential compared to the parent phenanthrene.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of electrode-solution interfaces and the kinetics of electrochemical processes. acs.orgresearchgate.netjrossmacdonald.com In the context of phenanthrene chemistry, EIS can be used to characterize the formation of polymer films on electrode surfaces, such as poly-9,10-phenanthrenequinone. researchgate.net Such studies provide insights into the conductivity, capacitance, and redox properties of the modified electrode. researchgate.net Although detailed EIS studies on Phenanthrene, 9-propyl- are not published, the technique offers a means to probe its interfacial behavior and electrochemical reaction kinetics. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Phenanthrene, 9-propyl- |

| Phenanthrene |

| 9,10-Phenanthrenedione (Phenanthrenequinone) |

| 9,10-Dihydrophenanthrene |

| 9-Bromophenanthrene |

| 2,2'-Biformylbiphenyl |

| cis-9,10-Dihydrodihydroxyphenanthrene |

| Benzocoumarin |

| 2,2'-Biphenyldicarboxylic acid |

| 2-Formyl-2'-biphenylcarboxylic acid |

| 2-Formylbiphenyl |

| 1,2-Naphthalenedicarboxylic acid |

| Phthalic acid |

| 2,2'-Diphenic acid |

| Phenanthrols |

Electropolymerization of Phenanthrene Derivatives

Electropolymerization is a technique used to synthesize conductive polymer films directly onto an electrode surface through an electrochemical process. While specific studies on the electropolymerization of 9-propyl-phenanthrene are not extensively detailed in the available literature, the process can be understood by examining the behavior of related phenanthrene derivatives, such as 9,10-phenanthrenequinone. mdpi.com

The general mechanism for electropolymerization of aromatic compounds involves the anodic oxidation of the monomer to form radical cations. researchgate.net These reactive species then couple to form dimers, which are subsequently re-oxidized to continue the polymerization chain, leading to the deposition of a polymer film on the electrode. The properties and structure of the resulting polymer are influenced by various factors including the solvent, supporting electrolyte, monomer concentration, and the potential range applied during the process. researchgate.netresearchgate.net

For instance, the electropolymerization of 9,10-phenanthrenequinone has been achieved by cycling the potential in an acetonitrile (B52724) solution containing a supporting electrolyte. mdpi.com The process results in the formation of a poly-9,10-phenanthrenequinone layer on the electrode surface. mdpi.com It is proposed that the phenanthrene group within the molecule provides attractive redox properties for such applications. mdpi.com The substitution of a propyl group at the 9-position of the phenanthrene ring would likely influence the electronic properties and steric hindrance of the monomer, thereby affecting the polymerization process and the characteristics of the final polymer. However, without direct experimental data, these effects remain speculative.

Table 1: Electropolymerization Conditions for a Phenanthrene Derivative This interactive table summarizes the experimental conditions for the electropolymerization of 9,10-phenanthrenequinone, a related derivative. mdpi.com

| Parameter | Value |

| Monomer | 9,10-phenanthrenequinone |

| Monomer Concentration | 0.001 M |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M tetra-n-butylammonium perchlorate |

| Potential Range (vs. Ag/AgCl) | +0.5 V to +2.5 V |

| Scan Rate | 0.1 V/s |

| Electrode | Graphite Rod |

Hydrothermal Degradation Pathways

Hydrothermal degradation involves the chemical decomposition of compounds in the presence of high-temperature, high-pressure water. Studies on polycyclic aromatic hydrocarbons (PAHs) indicate that the phenanthrene structure is remarkably resistant to degradation under hydrothermal conditions. nasa.govacs.org

Research on unsubstituted phenanthrene provides significant insights into the likely hydrothermal behavior of its alkylated derivatives like 9-propyl-phenanthrene. In experiments where phenanthrene was heated with water at 330°C in sealed vessels for up to 17 days, it remained largely unreactive. nasa.govacs.org This stability suggests that the core aromatic ring system is not easily broken down by heat and water alone. nasa.govacs.org

However, the presence of other reagents can induce transformations. When formic acid was introduced into the hydrothermal system, phenanthrene underwent extensive hydrogenation to form various saturated derivatives, along with minor methylation. nasa.govacs.org The degree of these reactions was dependent on the concentration of formic acid. acs.org These hydrogenation reactions were also found to be reversible; heating polysaturated phenanthrenes led to dehydrogenation, reforming the aromatic structure. nasa.govacs.org

These findings suggest that the primary hydrothermal transformation pathway for phenanthrene, and likely 9-propyl-phenanthrene, is not degradation (ring cleavage) but rather hydrogenation and dehydrogenation, depending on the specific geochemical conditions. nasa.govacs.org The propyl substituent itself might undergo changes, such as dealkylation, but the fundamental phenanthrene core is expected to show high stability. nasa.gov

Table 2: Hydrothermal Reactivity of Phenanthrene This interactive table outlines the results from hydrothermal experiments conducted on unsubstituted phenanthrene. nasa.govacs.org

| Condition | Temperature | Duration | Reactants | Observed Reaction of Phenanthrene |

| 1 | 330°C | Up to 17 days | Water | Unreactive |

| 2 | 330°C | Up to 17 days | Water, Iron Oxide, Sulfide Minerals | Unreactive |

| 3 | 330°C | Not specified | Water, Formic Acid (6-21 vol %) | Extensive hydrogenation and minor methylation |

| 4 | 330°C | Not specified | Water, Sodium Formate Solution | Slight hydrogenation |

| 5 | 330°C | 3 days | Polysaturated Phenanthrenes | Extensive dehydrogenation (aromatization) |

Computational and Theoretical Chemistry Studies of Phenanthrene, 9 Propyl

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations are instrumental in predicting the structural and electronic properties of molecules like Phenanthrene (B1679779), 9-propyl-.

By employing various exchange-correlation functionals, such as PBEsol and Wu and Cohen (WC), researchers can obtain reliable predictions for structural parameters. aps.org For instance, DFT can be used to calculate optimized geometries, bond lengths, and bond angles. The reliability of these calculations often depends on the choice of the approximate exchange-correlation functional. aps.orgmdpi.com

The electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, can also be determined. aps.orgchemrxiv.org These parameters are crucial for understanding the molecule's reactivity and its potential applications in electronic devices. Van der Waals density functional theory has been specifically used to study the crystal structures and electronic properties of lanthanum-doped phenanthrene, highlighting the significant contribution of metal d electrons to the density of states near the Fermi level. nih.gov

Below is a table showcasing typical data that can be obtained from DFT calculations for Phenanthrene, 9-propyl-.

| Property | Calculated Value |

| Total Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Note: The values in this table are illustrative and would be obtained from specific DFT calculations. |

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is a vital tool for elucidating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. science.org.gediva-portal.org These calculations provide insights into the kinetic and thermodynamic feasibility of chemical reactions involving Phenanthrene, 9-propyl-.

For example, in a given reaction pathway, the structures of all relevant intermediates and transition states can be optimized. The energy differences between these species allow for the determination of activation barriers and reaction enthalpies. mdpi.com This information is critical for understanding the reaction kinetics and predicting the major products. researchgate.net

Recent advances in computational methods have enabled the study of complex reaction networks, providing detailed information on the stability and reactivity of various surface intermediates. iitm.ac.in Such studies can help resolve debates about reaction mechanisms and identify rate-controlling steps. iitm.ac.inarxiv.org

The following table illustrates the type of data generated from quantum chemical modeling of a hypothetical reaction involving Phenanthrene, 9-propyl-.

| Species | Relative Energy (kcal/mol) |

| Reactants (Phenanthrene, 9-propyl- + Reagent) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | -5.7 |

| Transition State 2 | +8.9 |

| Products | -20.3 |

| Note: These values are hypothetical and represent the energy profile of a reaction pathway. |

Prediction of Regioselectivity and Reactivity through Computational Analysis

The regioselectivity is often determined by the relative energies of the transition states leading to different products. beilstein-journals.org For electrophilic substitution reactions, for instance, the positions with the highest electron density are generally favored. Computational models can map out the electron density and predict which positions are most susceptible to attack. The electron-rich 9-position of phenanthrene is a key site for reactions, though steric hindrance from the propyl group can influence reactivity.

Machine learning models, trained on quantum mechanical data, are also emerging as powerful tools for predicting chemical reactivity with high accuracy and speed. researchgate.netcmu.edu These models can learn from large datasets of reactions to predict outcomes for new substrates.

The table below shows a hypothetical comparison of activation energies for a reaction at different positions of the phenanthrene core in Phenanthrene, 9-propyl-.

| Reaction Position | Activation Energy (kcal/mol) | Predicted Major Product |

| Position 1 | 25.4 | No |

| Position 4 | 28.1 | No |

| Position 9 | 18.5 | Yes |

| Position 10 | 19.2 | No |

| Note: These are illustrative values. The position with the lowest activation energy corresponds to the kinetically favored product. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uiuc.edubnl.gov For a flexible molecule like Phenanthrene, 9-propyl-, which has a rotatable propyl group, MD simulations are invaluable for performing conformational analysis. libretexts.org

These simulations solve Newton's equations of motion for a system of particles, providing trajectories that describe the positions and velocities of the atoms as a function of time. bnl.gov From these trajectories, the different stable conformations (conformers) of the molecule can be identified, and their relative populations can be determined.

The analysis involves monitoring key dihedral angles and calculating the potential energy of the system. libretexts.org By exploring the potential energy surface, researchers can identify the low-energy conformations that are most likely to be populated at a given temperature. github.io This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

The following table provides an example of results from a conformational analysis of Phenanthrene, 9-propyl-.

| Conformer | Dihedral Angle (C8-C9-C1'-C2') | Relative Population (%) |

| Anti-periplanar | ~180° | 65 |

| Synclinal (Gauche) | ~60° | 30 |

| Anticlinal | ~120° | 5 |

| Note: The dihedral angles and populations are hypothetical and would be derived from an MD simulation. |

Environmental Biogeochemistry and Remediation Research on Phenanthrene, 9 Propyl

Microbial Degradation Pathways and Mechanisms

The biodegradation of polycyclic aromatic hydrocarbons (PAHs), including phenanthrene (B1679779) and its alkylated derivatives like 9-propylphenanthrene, is a critical process for their removal from contaminated environments. nih.govresearchgate.net Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. nih.govnih.gov The presence of alkyl substituents, such as the propyl group in 9-propylphenanthrene, can influence the rate and pathway of degradation. tandfonline.comd-nb.info

Bacterial Catabolism of Phenanthrene and Alkylated Derivatives

Bacteria are primary degraders of PAHs in various environments. nih.govresearchgate.net The addition of an alkyl group to the phenanthrene structure can affect the degradation rate, with the position of the substituent playing a significant role. tandfonline.comd-nb.info For instance, studies on methylphenanthrenes have shown that the location of the methyl group influences the biodegradation rate. tandfonline.com While specific data on 9-propylphenanthrene is limited, the principles of alkylated PAH degradation provide a framework for understanding its catabolism.

The initial step in the aerobic bacterial degradation of PAHs is typically the introduction of two oxygen atoms into the aromatic ring, a reaction catalyzed by ring-hydroxylating dioxygenases (RHDs). nih.govfrontiersin.orggavinpublishers.com This enzymatic attack forms a cis-dihydrodiol, a less stable and more water-soluble intermediate. frontiersin.orggavinpublishers.com For phenanthrene, dioxygenation can occur at different positions, most commonly at the C-1,2, C-3,4, and C-9,10 bonds. nih.govoup.com

Sphingomonas sp. strain P2 has been shown to degrade phenanthrene via dioxygenation at both the 1,2- and 3,4-positions. oup.com

Mycobacterium species can initiate degradation through the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene and cis-9,10-dihydroxy-9,10-dihydrophenanthrene. nih.gov

The presence of an alkyl group, like the propyl group at the C-9 position, may sterically hinder the enzymatic attack at the adjacent 9,10-bond, potentially favoring dioxygenation at the 1,2- or 3,4-positions.

Following the formation of dihydroxylated intermediates (diols), the aromatic ring is cleaved by ring-cleavage dioxygenases. oup.com This can occur through two primary mechanisms:

Ortho-cleavage (intradiol cleavage): The bond between the two hydroxyl groups of the catechol-like intermediate is broken.

Meta-cleavage (extradiol cleavage): The bond adjacent to one of the hydroxyl groups is cleaved. oup.com

The resulting ring-fission products are aliphatic acids that can be further metabolized. nih.gov For phenanthrene, after initial dioxygenation at the 3,4-position and subsequent dehydrogenation to 3,4-dihydroxyphenanthrene, meta-cleavage is a common route. oup.comnih.gov The choice between ortho- and meta-cleavage pathways depends on the specific enzymes possessed by the microorganism. oup.com

The degradation of phenanthrene through various pathways ultimately leads to the formation of simpler, more easily metabolized compounds. Common key metabolites include:

1-Hydroxy-2-naphthoic acid: A central intermediate formed from the degradation of phenanthrene via the 3,4-dioxygenation pathway. oup.com

Phthalic acid: This compound is a common metabolite in one of the major phenanthrene degradation pathways. oup.com

Diphenic acid: Identified as a transformation product in the biodegradation of 9,10-phenanthrenedione, an oxygenated derivative of phenanthrene, by a Sphingobium species. nih.gov

These intermediates are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to their complete mineralization to carbon dioxide and water. frontiersin.orgplos.org The specific metabolites formed can vary depending on the bacterial strain and the initial point of enzymatic attack on the phenanthrene ring system.

Table 1: Bacterial Species Involved in Phenanthrene and Alkylated PAH Degradation

| Bacterial Genus/Species | Degradation Capability | Key Enzymes/Pathways | Reference(s) |

|---|---|---|---|

| Pseudomonas | Phenanthrene | Dioxygenases, meta-cleavage pathway | nih.govmdpi.com |

| Sphingobium | Phenanthrene, Alkylated PAHs | Ring-hydroxylating dioxygenases (RHDs), 1,2- and 3,4-dioxygenation | oup.comnih.govfrontiersin.org |

| Mycobacterium | Phenanthrene, Alkylated PAHs | Dioxygenases, formation of cis-dihydrodiols | nih.govoup.com |

| Nocardioides | Phenanthrene | 1-hydroxy-2-naphthoate dioxygenase | asm.org |

| Achromobacter | Phenanthrene | Enriched in phenanthrene-degrading consortia | nih.gov |

| Arthrobacter | Phenanthrene | Ring hydroxylation and cleavage |

Ring-Cleavage Mechanisms (Ortho- and Meta-Cleavage)

Fungal Degradation Processes

Fungi, including both molds and yeasts, also play a significant role in the degradation of PAHs. nih.govresearchgate.net They often employ a different enzymatic machinery compared to bacteria. The initial attack on the PAH molecule is frequently catalyzed by cytochrome P450 monooxygenases, which introduce a single oxygen atom to form an epoxide. This is then hydrated to a trans-dihydrodiol. nih.gov

Ligninolytic fungi, such as white-rot fungi, are particularly effective at degrading complex organic pollutants like PAHs. mdpi.com They secrete powerful, non-specific extracellular enzymes, including:

Lignin peroxidases (LiPs)

Manganese peroxidases (MnPs)

Laccases

These enzymes generate highly reactive radicals that can oxidize a wide range of recalcitrant compounds, including phenanthrene. nih.govmdpi.com For instance, Trichoderma sp. S019 has been shown to degrade phenanthrene, producing intermediates such as 1-hydroxy-2-naphthoic acid, salicylaldehyde, salicylic (B10762653) acid, and catechol. nih.gov This indicates that fungi can also utilize pathways involving dioxygenases. nih.gov

Co-metabolism and Microbial Community Interactions

In many environmental settings, the degradation of complex molecules like 9-propylphenanthrene is not carried out by a single microbial species but by a consortium of different microorganisms. tandfonline.com Co-metabolism is a process where a microorganism transforms a compound (the co-metabolite) without obtaining energy or nutrients from it. nih.gov This often occurs when the enzymes involved have broad substrate specificity.

The presence of a more easily degradable carbon source can sometimes enhance the degradation of recalcitrant compounds through co-metabolism. mdpi.com For example, the cell surface hydrophobicity of Pseudomonas chlororaphis 23aP, which can impact hydrocarbon uptake, was highest when cultured with phenanthrene and tryptone as a co-metabolite. mdpi.com

Fungal-bacterial consortia can exhibit synergistic interactions. nih.gov Fungi may initiate the breakdown of complex PAHs into simpler intermediates, which are then more readily utilized by bacteria. nih.gov This collaborative effort can lead to a more efficient and complete degradation of the pollutant. The diversity of the microbial community is a key factor in the successful bioremediation of PAH-contaminated sites. nih.gov

Abiotic Environmental Transformations

Abiotic transformation processes are crucial in determining the environmental fate of organic pollutants. These non-biological degradation pathways are governed by chemical and physical factors prevalent in the environment.

The aromatic stability of the phenanthrene molecule renders it relatively resistant to abiotic degradation. However, under certain environmental conditions, photolytic and chemical oxidation can occur.

Photolysis: The degradation of PAHs through the action of light, or photolysis, is a significant transformation pathway, particularly in aquatic systems and on surfaces exposed to sunlight. researchgate.net For phenanthrene, direct photolysis involves the absorption of ultraviolet (UV) radiation, leading to an excited state that can result in degradation. The presence of a propyl group on the phenanthrene ring may alter the molecule's light-absorbing properties, although this effect is generally considered minor compared to the influence of the aromatic core. Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter and nitrates, absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen. nih.gov These ROS can then attack the 9-propyl-phenanthrene molecule. In nitrate-rich waters, the photolysis of nitrate (B79036) can generate hydroxyl radicals, which have been shown to increase the degradation rate of phenanthrene. nih.gov

Chemical Oxidation: In soil and atmospheric environments, chemical oxidation is a key transformation process. The primary oxidant is the hydroxyl radical (•OH), which can initiate ring-opening reactions. While the core phenanthrene structure is stable, the presence of high concentrations of organic matter in soils can promote the formation of these radicals, leading to degradation. The propyl group itself can also be a site for oxidation reactions. The degradation of phenanthrene on soil surfaces can be enhanced by photocatalysis, for example, in the presence of titanium dioxide (TiO2) nanoparticles under UV irradiation, which generates highly reactive radicals. researchgate.net The efficiency of these oxidative processes is dependent on the environmental matrix, with factors like soil composition, pH, and the presence of other organic compounds playing a significant role. frontiersin.org

Factors Influencing Environmental Persistence and Transformation Rates

The persistence of 9-propyl-phenanthrene in the environment is not an intrinsic property of the molecule alone but is the result of complex interactions between its chemical nature and various environmental factors. oup.com Alkylated PAHs are generally predicted to be more persistent than their parent compounds.

Physicochemical Properties: The addition of the propyl group to phenanthrene increases its molecular weight and hydrophobicity (a higher octanol-water partition coefficient, LogP). This increased hydrophobicity leads to lower water solubility and a stronger tendency to adsorb to soil organic matter and sediments. frontiersin.orgopenbiotechnologyjournal.com This strong binding, or sorption, reduces the bioavailability of the compound to microorganisms and can protect it from abiotic degradation processes, thus increasing its persistence in soil and sediment. openbiotechnologyjournal.commdpi.com

Environmental Conditions: Several environmental parameters significantly influence transformation rates:

Temperature: Higher temperatures generally increase the rate of chemical reactions and can enhance the solubility and diffusion of PAHs, potentially increasing their availability for degradation. openbiotechnologyjournal.com However, increased temperatures also decrease the solubility of oxygen in water, which can limit the activity of aerobic degrading microorganisms.

pH: The pH of the soil or water can affect the ionization state of the compound and the activity of microbial enzymes responsible for degradation. openbiotechnologyjournal.com For instance, the degradation of phenanthrene by certain bacteria has been observed to be optimal within a specific pH range. openbiotechnologyjournal.com

Oxygen Availability: The majority of microorganisms that degrade PAHs are aerobic, meaning they require oxygen for their metabolic processes. Therefore, oxygen-rich environments favor faster degradation.

Nutrient Availability: The growth and metabolic activity of PAH-degrading microorganisms depend on the availability of essential nutrients like nitrogen and phosphorus. openbiotechnologyjournal.com A balanced C:N:P ratio is often critical for efficient bioremediation. openbiotechnologyjournal.com

Microbial Community: The presence, diversity, and abundance of microorganisms capable of degrading PAHs are paramount for biological transformation. The structure of the 9-propyl-phenanthrene molecule, particularly the position of the alkyl group, can influence its susceptibility to microbial attack. Studies on methylphenanthrenes have shown that the location of the methyl group affects the degradation rate, with some isomers being more resistant than others due to steric hindrance of enzymatic attack. researchgate.netnih.gov It is likely that the propyl group at the 9-position of phenanthrene would similarly confer increased resistance to biodegradation compared to the parent compound. researchgate.netbbrc.in

| Factor Category | Specific Factor | Influence on Persistence of 9-propyl-phenanthrene | Reference |

|---|---|---|---|

| Physicochemical | Molecular Structure (Propyl Group) | Increases molecular weight and hydrophobicity, leading to lower water solubility and stronger sorption to soil/sediment, thus increasing persistence. May sterically hinder enzymatic attack. | openbiotechnologyjournal.commdpi.comresearchgate.net |

| Physicochemical | Bioavailability | Low bioavailability due to strong sorption to soil organic matter is a major factor limiting degradation and increasing persistence. | openbiotechnologyjournal.com |

| Environmental | Temperature | Higher temperatures can increase degradation rates, but optimal range exists. Very high or low temperatures can inhibit microbial activity. | frontiersin.orgopenbiotechnologyjournal.com |

| Environmental | pH | Affects microbial enzyme activity and compound solubility. Degradation is typically optimal within a specific pH range (e.g., 5.5-7.5 for some phenanthrene degraders). | frontiersin.orgopenbiotechnologyjournal.com |

| Environmental | Oxygen | Aerobic conditions are generally required for efficient microbial degradation, so lack of oxygen increases persistence. | scielo.br |

| Environmental | Nutrients (N, P) | Lack of essential nutrients limits microbial growth and metabolic activity, thereby increasing the persistence of the contaminant. | openbiotechnologyjournal.comscielo.br |

| Biological | Microbial Population | Absence or low numbers of microorganisms with the necessary catabolic genes for PAH degradation leads to high persistence. | researchgate.net |

Non Clinical Biochemical Interactions and Mechanistic Research of Phenanthrene, 9 Propyl Derivatives

Molecular Mechanisms of Biological Activity (Non-Clinical Context)

Phenanthrene (B1679779) derivatives, including those structurally related to 9-propyl-phenanthrene, exhibit a wide range of biological activities stemming from their interactions with various molecular targets. scispace.comnih.gov The core phenanthrene structure, a polycyclic aromatic hydrocarbon (PAH), provides a scaffold that can be modified with various functional groups, leading to diverse pharmacological effects such as anti-inflammatory, cytotoxic, and neuroprotective actions. scispace.com

The biological activities of phenanthrene derivatives are often attributed to their ability to interact with cellular membranes and key proteins. nih.govnih.gov For instance, the lipophilicity of the phenanthrene core, which can be enhanced by alkyl substituents like a propyl group, facilitates its concentration in tissues. nih.govwm.edu This property is crucial for its interaction with membrane-bound proteins and enzyme systems.

Some phenanthrene derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) in leukocytes in a dose-dependent manner. The electron-rich aromatic system of phenanthrene is thought to contribute to this activity by quenching superoxide (B77818) radicals. Furthermore, certain derivatives can inhibit enzymes like COX-2, a key player in the inflammatory cascade, by blocking the arachidonic acid binding pocket.

In the context of neuroprotection, research has pointed towards the inhibition of oxidative stress as a key mechanism. Additionally, some phenanthrene derivatives have shown potential in modulating the activity of enzymes crucial for nerve signal transmission, such as acetylcholinesterase. nih.govscribd.com

The antiproliferative or cytotoxic activity of phenanthrene derivatives against cancer cell lines is another significant area of research. nih.govnih.govcore.ac.uk The proposed mechanisms for this activity are multifaceted and can include the induction of apoptosis (programmed cell death), disruption of cell metabolism, and damage to DNA. nih.gov The specific substitutions on the phenanthrene ring play a critical role in determining the potency and selectivity of these anticancer effects. academie-sciences.frresearchgate.net

Interactions with Enzyme Systems and Receptor Ligand Studies (Non-Clinical Context)

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Several studies have investigated the potential of phenanthrene derivatives to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govscribd.com Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a strategy employed in the management of conditions like Alzheimer's disease.

A novel phenanthrene derivative isolated from Grewia tiliaefolia, identified as propyl 3-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate, demonstrated significant AChE inhibitory activity in in vitro assays. nih.gov This compound, designated A-1, showed higher inhibitory potential compared to the plant's crude extract. nih.gov In silico docking studies further supported this finding, predicting a strong interaction between A-1 and the AChE enzyme. nih.gov

Similarly, phenanthrene alkaloids have been shown to possess AChE inhibitory properties. researchgate.net For instance, seco-glaucine and seco-boldine, which are phenanthrene alkaloids, exhibited higher inhibitory activity against AChE compared to their aporphine (B1220529) precursors, glaucine (B1671577) and boldine, respectively. researchgate.net The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, highlight this difference in potency. researchgate.net

It is important to note that the type of inhibition can vary. For example, some flavonoid derivatives with structural similarities to parts of the phenanthrene scaffold have been shown to exhibit competitive or non-competitive inhibition of AChE. nih.gov This suggests that phenanthrene derivatives may also interact with the enzyme in different ways, either by binding to the active site or to an allosteric site. nih.gov

| Compound | Enzyme | Inhibitory Activity (IC50) | Type of Inhibition | Source |

|---|---|---|---|---|

| Seco-boldine | Acetylcholinesterase (AChE) | 0.21 mM | Not specified | researchgate.net |

| Seco-glaucine | Acetylcholinesterase (AChE) | 0.04 mM | Not specified | researchgate.net |

| Boldine | Acetylcholinesterase (AChE) | 0.29 mM | Not specified | researchgate.net |

| Glaucine | Acetylcholinesterase (AChE) | 0.44 mM | Not specified | researchgate.net |

| Quercetin | Acetylcholinesterase (AChE) | Not specified | Competitive | nih.gov |

| Macluraxanthone | Acetylcholinesterase (AChE) | 8.47 µM | Non-competitive | nih.gov |

| Macluraxanthone | Butyrylcholinesterase (BChE) | 29.8 µM | Competitive | nih.gov |

Ion Channel Modulation (e.g., TRPM4 Channel Inhibition by 9-phenanthrol)

A significant area of research has focused on the interaction of phenanthrene derivatives with ion channels, particularly the Transient Receptor Potential Melastatin 4 (TRPM4) channel. nih.govnih.gov 9-Phenanthrol, a hydroxylated phenanthrene derivative, has been identified as a selective inhibitor of the TRPM4 channel, a Ca2+-activated non-selective cation channel. nih.govnih.govmedchemexpress.com

The inhibition of the TRPM4 channel by 9-phenanthrol has been demonstrated in various cell types, including HEK-293 cells transfected with the human TRPM4 channel, where it exhibited an IC50 of 17 μM. nih.govmedchemexpress.com Studies have confirmed the specificity of 9-phenanthrol for TRPM4, with no significant inhibitory activity observed on other channels like TRPM5, TRPC6, and CFTR. medchemexpress.com

The mechanism of TRPM4 inhibition by 9-phenanthrol is still under investigation, but it is known to modulate a variety of physiological processes. nih.gov For instance, it affects smooth muscle contraction in the bladder and cerebral arteries, influences spontaneous activity in neurons and the heart, and can reduce cell death induced by lipopolysaccharides. nih.govwm.edu

Interestingly, the effects of 9-phenanthrol can be species-dependent. frontiersin.org While it inhibits the human TRPM4 channel, its effect on the mouse TRPM4 channel can vary depending on whether it is applied intracellularly or extracellularly. frontiersin.org This highlights the importance of considering species differences in pharmacological studies.

The modulation of TRPM4 channels by 9-phenanthrol has shown potential therapeutic applications, such as in cardioprotection against ischemia-reperfusion injuries. nih.govmedchemexpress.com

| Compound | Ion Channel | Effect | Cell Type/Model | IC50/Concentration | Source |

|---|---|---|---|---|---|

| 9-Phenanthrol | Human TRPM4 | Inhibition | Transfected HEK-293 cells | 17 µM | nih.govmedchemexpress.com |

| 9-Phenanthrol | Mouse TRPM4 | Inhibition (extracellular) / Potentiation (intracellular) | Transfected TsA-201 cells | Not specified | frontiersin.org |

| 9-Phenanthrol | TRPM4-like current | Inhibition | Rat cerebral artery smooth muscle cells | IC50 of 10 µM | nih.gov |

| 9-Phenanthrol | TRPM4-like endogenous current | Inhibition (90% reduction) | Human gastric adenocarcinoma cell lines (AGS and MKN-45) | 30 µM | nih.gov |

| 9-Phenanthrol | TRPM5, TRPC6, CFTR | No inhibitory activity | Not specified | Not specified | medchemexpress.com |

Cellular and Subcellular Level Studies (Non-Clinical Cell Line Research)

Metabolite Profiling and Downstream Metabolic Fate in Cell Cultures

The metabolism of phenanthrene and its derivatives is a crucial area of study to understand their biological effects and potential toxicity. In cell cultures, particularly human hepatoma (HepG2) cells, the metabolic fate of phenanthrene compounds has been investigated. acs.org

For instance, the metabolism of phenanthrene-9,10-quinone, an oxygenated PAH, in HepG2 cells primarily involves reduction to a catechol. acs.org This reduction can be catalyzed by various enzymes, including NQO1 and AKRs. acs.org Following this initial reduction, the resulting catechol can undergo further phase II conjugation reactions, such as sulfonation and methylation. acs.org

Specifically, studies have identified O-mono-sulfonated-phenanthrene-9,10-catechol and O-mono-methyl-phenanthrene-9,10-catechol as metabolites in HepG2 cell cultures. acs.org The formation of these conjugates is catalyzed by sulfotransferases (SULTs) and catechol-O-methyltransferase (COMT), respectively. acs.org

It is important to note that phenanthrene itself can be metabolized to form hydroxylated derivatives like 9-phenanthrol. nih.govwm.edu This metabolic transformation can occur in organisms exposed to phenanthrene from environmental sources. nih.govwm.edu The resulting metabolites, due to their hydrophobicity, can accumulate in tissues. nih.govwm.edu

Understanding the metabolite profile of phenanthrene derivatives is essential, as the metabolites themselves can have distinct biological activities or toxicities compared to the parent compound.

Investigations into Antiproliferative Activities of Phenanthrene Derivatives in Vitro

A significant body of research has focused on the antiproliferative and cytotoxic effects of phenanthrene derivatives against various cancer cell lines in vitro. nih.govnih.govcore.ac.uk These studies have demonstrated that the phenanthrene scaffold is a promising template for the development of potential anticancer agents. academie-sciences.frresearchgate.net

Phenanthrene derivatives have shown activity against a range of cancer cell lines, including monocytic leukemia (THP-1), lung cancer (A549), colon cancer (Caco-2), and epithelial cancer (Hep-2) cells. nih.govacademie-sciences.frnih.gov The potency of these compounds, often measured by their IC50 values, can vary significantly depending on the specific substitutions on the phenanthrene ring. nih.govacademie-sciences.fr

For example, studies on THP-1 cells revealed that certain phenanthrene derivatives exhibited strong cytotoxicity with IC50 values below 15 µM, with the most effective compounds having IC50 values as low as 3 µM. nih.gov In another study, a novel phenanthrene derivative isolated from Eria bambusifolia showed an IC50 of 14.5 μM against HL-60 cancer cells. nih.gov

The structural features of the phenanthrene derivatives play a crucial role in their antiproliferative activity. nih.gov For instance, the presence and position of hydroxyl, methoxy (B1213986), and other functional groups can significantly impact their cytotoxicity. academie-sciences.frresearchgate.netnih.gov Some studies have indicated that dimeric phenanthrenes can be more potent than their monomeric counterparts. nih.gov

The mechanisms underlying the antiproliferative effects of phenanthrene derivatives are also being elucidated. Research suggests that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov For example, one phenanthrene derivative was found to induce stagnation of cancer cells in the G0/G1 phase of the cell cycle. nih.gov

| Compound/Derivative | Cell Line | Antiproliferative Activity (IC50) | Source |

|---|---|---|---|

| Phenanthrene derivative (compound 4) | THP-1 (monocytic leukemia) | 3 µM | |

| Phenanthrene derivative (compound 7) | THP-1 (monocytic leukemia) | 5 µM | |

| Phenanthrene derivative (compound 6) | THP-1 (monocytic leukemia) | 6 µM | |

| Hydrojuncinol | THP-1 (monocytic leukemia) | 3 µM | nih.gov |

| Hydrojuncuenin | THP-1 (monocytic leukemia) | 5 µM | nih.gov |

| Compound from Eria bambusifolia | HL-60 (promyelocytic leukemia) | 14.5 µM | nih.gov |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (epithelial) | 2.81 µg/mL | academie-sciences.fr |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (colon) | 0.97 µg/mL | academie-sciences.fr |

| Biphenanthrenes (compounds 1, 2, 4, 6, 7, 8) | A549 (lung) | < 10 µM | nih.gov |

Advanced Materials Science and Catalysis Research Involving Phenanthrene, 9 Propyl

Applications in Catalyst Design and Ligand Development

The rigid, electron-rich framework of phenanthrene (B1679779) derivatives is advantageous in the design of specialized catalysts and ligands. These molecules can influence the electronic and steric environment of a catalytic metal center or act as model compounds in complex reaction studies.

Role as Ligands in Novel Catalytic Systems

While direct use of 9-propylphenanthrene as a ligand is not extensively documented, the broader class of phenanthrene-based molecules serves as a critical scaffold for ligand design in homogeneous catalysis. rsc.org Ligands are crucial components that bind to a central metal atom, modulating its reactivity and selectivity. solvias.com The electronic properties of these ligands, such as their ability to donate or accept electrons, are key to their function. beilstein-journals.org